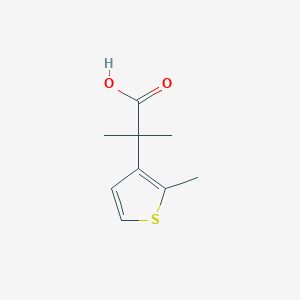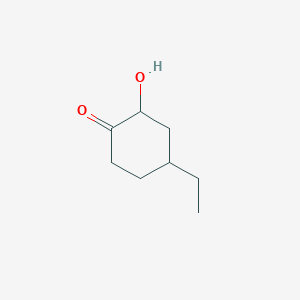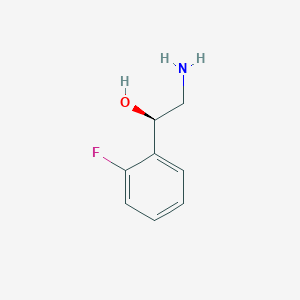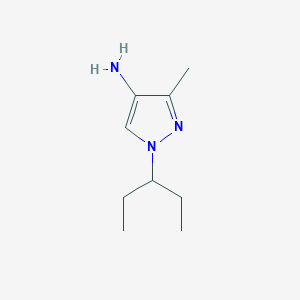![molecular formula C11H22ClNO4S B13077173 Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate](/img/structure/B13077173.png)
Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate is an organic compound with the chemical formula C10H19ClNO4S. It is a solid powder, typically colorless or pale yellow, and has a pungent odor. This compound is primarily used as a reagent in organic synthesis and has applications in various fields, including biomedical research .
Méthodes De Préparation
The preparation of Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate involves complex organic synthesis techniques. One common method includes the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorosulfonyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure.
Hydrolysis: In the presence of water, it can hydrolyze to form corresponding carbamic acid derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Biomedical Research: It is used as a reagent in the development of pharmaceuticals and other biologically active compounds.
Material Science: The compound is utilized in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate involves its ability to act as a reactive intermediate in various chemical reactions. It can form covalent bonds with other molecules, facilitating the formation of new chemical structures. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate can be compared with other similar compounds, such as:
Tert-butyl N-[1-(chlorosulfonyl)piperidin-4-yl]carbamate: This compound has a similar structure but with a piperidine ring instead of a butane chain.
Tert-butyl N-{[1-(chlorosulfonyl)piperidin-4-yl]methyl}carbamate: This compound also contains a piperidine ring but with a different substitution pattern.
Tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopropyl}carbamate: This compound features a cyclopropyl group instead of a butane chain.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H22ClNO4S |
|---|---|
Poids moléculaire |
299.82 g/mol |
Nom IUPAC |
tert-butyl N-(1-chlorosulfonyl-3,3-dimethylbutan-2-yl)carbamate |
InChI |
InChI=1S/C11H22ClNO4S/c1-10(2,3)8(7-18(12,15)16)13-9(14)17-11(4,5)6/h8H,7H2,1-6H3,(H,13,14) |
Clé InChI |
IYUXBQLIGZDKQR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CS(=O)(=O)Cl)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazinetrihydrochloride](/img/structure/B13077111.png)



![Methyl[1-(pyrimidin-2-yl)ethyl]amine](/img/structure/B13077137.png)
![Methyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13077144.png)



